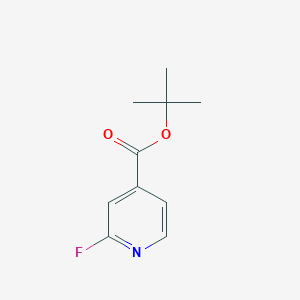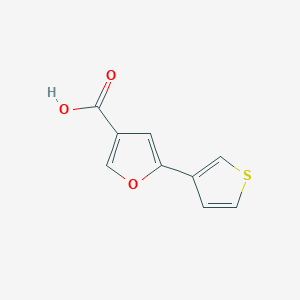
5-Thiophen-3-ylfuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiophen-3-ylfuran-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as thiophenes . It is used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .
Synthesis Analysis
The synthesis of thiophene derivatives involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered aromatic heterocycle widely present in the important biological building blocks .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 194.21 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Antinociceptive Compounds : Derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid, specifically 2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, have been synthesized for their potential antinociceptive (pain-relieving) activity (Shipilovskikh et al., 2020).
Development of Organic Sensitizers for Solar Cells : Novel organic sensitizers, including derivatives of this compound, have been engineered for solar cell applications. These compounds showed high efficiency in converting photon energy to electric current (Kim et al., 2006).
G Protein-Coupled Receptor Agonists : Certain derivatives of this compound have been identified as agonists for the G Protein-Coupled Receptor 35 (GPR35), highlighting their potential for further biological and pharmacological studies (Deng et al., 2011).
Recyclization in Organic Synthesis : The recyclization of certain derivatives of this compound has been explored, which could be significant in developing new organic compounds (Shipilovskikh & Rubtsov, 2020).
Biological and Medicinal Research
Antibacterial and Antifungal Activity : Thiophene-containing compounds, including derivatives of this compound, have shown promising antibacterial and antifungal activities. They have potential uses in pharmaceutical applications (Mabkhot et al., 2017).
Copper Complexes with Biological Activity : Copper complexes using thiophen-2-yl saturated and α,β-unsaturated carboxylic acids, including derivatives of this compound, have been studied for their antioxidant and anti-inflammatory activities (Panagoulis et al., 2007).
Material Science and Engineering
Engineering of Dye-Sensitized Solar Cells : Derivatives of this compound have been used in the molecular engineering of organic sensitizers for dye-sensitized solar cells, demonstrating their utility in renewable energy technologies (Hagberg et al., 2008).
Synthesis of Polythiophenes : The compound poly(2-thiophen-3-yl-malonic acid), a derivative of this compound, has been synthesized and characterized. It shows potential applications in electrodialysis, wastewater treatment, and ion-selective membranes for biomedical uses (Bertran et al., 2010).
Coordination Polymers and Metal-Organic Frameworks : Thiophene-2,5-dicarboxylic acid, a related compound, has been used in the self-assembly of coordination polymers and metal-organic frameworks, demonstrating diverse architectures and properties (Chen et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-thiophen-3-ylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-9(11)7-3-8(12-4-7)6-1-2-13-5-6/h1-5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLPWAMXFCNXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2824301.png)

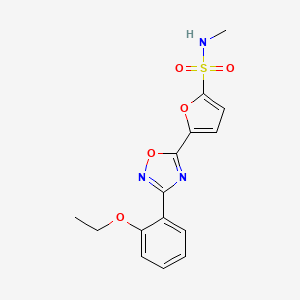
![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)
![3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2824307.png)
![Methoxy[(3-methylcyclohexyl)methyl]amine](/img/structure/B2824310.png)

![6-Amino-5-(3-chloroanilino)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2824312.png)
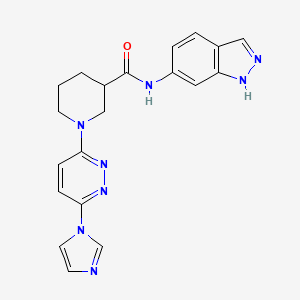
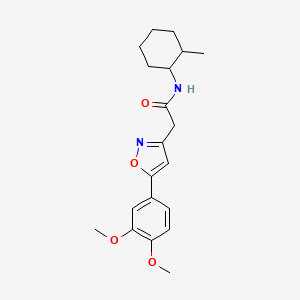

![3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824318.png)
